molecular formula C24H28N2O4 B14008010 2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione) CAS No. 78045-44-0

2,2'-(1,4-Phenylene)di(2-azaspiro[4.5]decane-1,3-dione)

Cat. No.: B14008010
CAS No.: 78045-44-0
M. Wt: 408.5 g/mol
InChI Key: YCVPHGMDEUSNIR-UHFFFAOYSA-N
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Description

3-[4-(2,4-dioxo-3-azaspiro[45]dec-3-yl)phenyl]-3-azaspiro[45]decane-2,4-dione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)phenyl]-3-azaspiro[4.5]decane-2,4-dione typically involves the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde. This reaction is carried out in boiling ethanol, resulting in mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1’-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)phenyl]-3-azaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Aminomethylation: Reaction with primary amines and formaldehyde.

    Substitution Reactions: Potential for nucleophilic substitution due to the presence of reactive sites.

Common Reagents and Conditions

    Aminomethylation: Primary amines, formaldehyde, boiling ethanol.

    Substitution Reactions: Nucleophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1’-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .

Scientific Research Applications

3-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)phenyl]-3-azaspiro[4.5]decane-2,4-dione has several scientific research applications:

    Medicinal Chemistry: Potential use in the development of new pharmaceuticals due to its unique structure.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-[4-(2,4-dioxo-3-azaspiro[4.5]dec-3-yl)phenyl]-3-azaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
  • (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid

Uniqueness

3-[4-(2,4-dioxo-3-azaspiro[45]dec-3-yl)phenyl]-3-azaspiro[45]decane-2,4-dione stands out due to its dual spirocyclic structure, which imparts unique chemical and biological properties

Properties

CAS No.

78045-44-0

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

2-[4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]-2-azaspiro[4.5]decane-1,3-dione

InChI

InChI=1S/C24H28N2O4/c27-19-15-23(11-3-1-4-12-23)21(29)25(19)17-7-9-18(10-8-17)26-20(28)16-24(22(26)30)13-5-2-6-14-24/h7-10H,1-6,11-16H2

InChI Key

YCVPHGMDEUSNIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC5(C4=O)CCCCC5

Origin of Product

United States

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